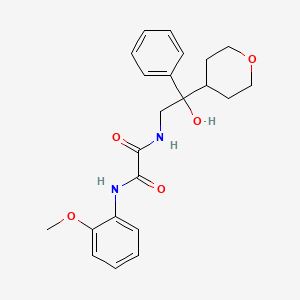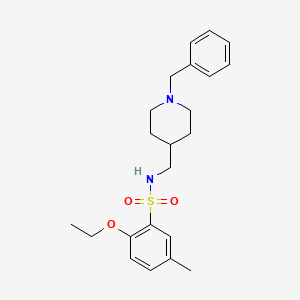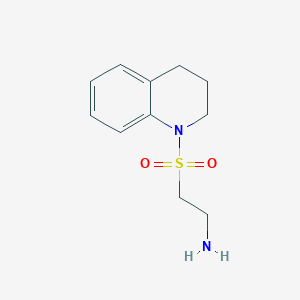![molecular formula C18H15N3S2 B2654397 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 354795-61-2](/img/structure/B2654397.png)
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the CAS number 354795-61-2. It contains an indole group, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of similar indole-based compounds often involves multicomponent reactions . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound includes an indole group, a sulfur atom, and a tetrahydrobenzothieno[2,3-d]pyrimidine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been synthesized for potential use as antimicrobial agents. Among these, certain compounds showed significant activity against C. albicans and S. aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).
Other derivatives have also been synthesized and evaluated for their antimicrobial, anticancer, and antiviral properties. Some of these compounds have displayed bacteriostatic and fungistatic actions, although their effectiveness against viral replication was not significant at subtoxic concentrations (Kumar et al., 2012).
Anticancer Activity
A study on the synthesis of thieno[3,2-d]pyrimidine derivatives revealed their potential as antitumor and antibacterial agents. Some compounds showed higher activity against human tumor cell lines than doxorubicin, a standard chemotherapy drug (Hafez et al., 2017).
Novel 4-aminothieno[2,3-d]pyrimidines were synthesized and showed significant anticancer activity, particularly against prostate and colon cancer cell lines (El‐Azm et al., 2019).
Anti-inflammatory and Analgesic Properties
Some dihydropyrimidine derivatives have demonstrated moderate anti-inflammatory activity, comparable with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).
The synthesis of substituted [1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines showed remarkable activity against inflammation, positioning them as potential anti-inflammatory agents (Botros et al., 2017).
Other Therapeutic Applications
Pyrimido[5,4-b]indole and [1]benzothieno[3,2-d]pyrimidine derivatives were evaluated for their alpha(1)-adrenergic receptor antagonist properties, suggesting potential uses in treating conditions related to these receptors (Romeo et al., 2006).
Certain derivatives showed potent antiplatelet in vitro activity, indicating potential applications in cardiovascular therapies (Bruno et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCUESWYUUHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

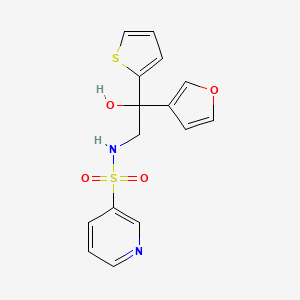


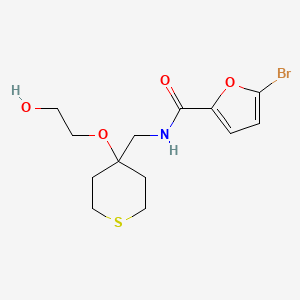

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)

![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2654329.png)
![2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2654330.png)
